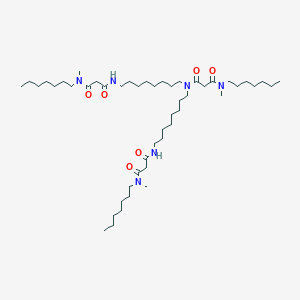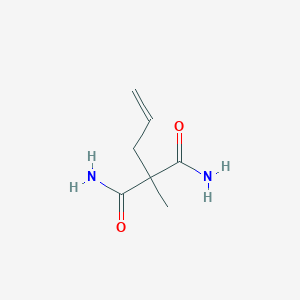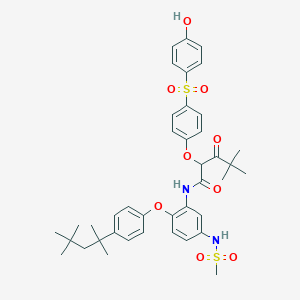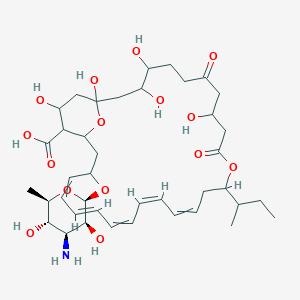
Magnesium ionophore IV
Vue d'ensemble
Description
Magnesium ionophore IV is a synthetic ionophore used primarily for the selective transport of magnesium ions across cell membranes. Ionophores are lipid-soluble molecules that facilitate the passage of ions through the lipid bilayer of cell membranes. This compound is particularly useful in analytical chemistry for measuring magnesium concentrations in various samples, including biological fluids and environmental samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium ionophore IV is synthesized through a series of organic reactions that involve the formation of a neutral lipophilic compound capable of selectively complexing with magnesium ions. The synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and efficacy of the ionophore .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the preparation of the ionophore in a liquid membrane form, which is then incorporated into ion-selective electrodes. These electrodes are used for the precise measurement of magnesium ion concentrations in various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium ionophore IV primarily undergoes complexation reactions with magnesium ions. The ionophore forms a stable complex with magnesium ions, facilitating their transport across cell membranes. This complexation is highly selective, allowing for the accurate measurement of magnesium concentrations even in the presence of other ions .
Common Reagents and Conditions
The complexation reactions involving this compound typically occur in the presence of organic solvents such as tetrahydrofuran. The reaction conditions are carefully controlled to maintain the stability and selectivity of the ionophore-magnesium complex .
Major Products Formed
The primary product formed from the reaction of this compound with magnesium ions is a stable ionophore-magnesium complex. This complex is used in various analytical applications to measure magnesium ion concentrations accurately .
Applications De Recherche Scientifique
Magnesium ionophore IV has a wide range of scientific research applications:
Mécanisme D'action
Magnesium ionophore IV functions by forming a stable complex with magnesium ions, which allows the ions to be transported across the lipid bilayer of cell membranes. The ionophore acts as a carrier, binding to magnesium ions in a hydrophilic environment and escorting them through the hydrophobic membrane. This process is highly selective, ensuring that only magnesium ions are transported .
Comparaison Avec Des Composés Similaires
Magnesium ionophore IV is unique in its high selectivity for magnesium ions compared to other ionophores. Similar compounds include:
Magnesium ionophore I: Also used for magnesium ion-selective electrodes but with different selectivity and stability profiles.
Calcium ionophore I: Selective for calcium ions and used in similar applications for calcium measurement.
Potassium ionophore I: Selective for potassium ions and used in the development of potassium-selective electrodes.
This compound stands out due to its superior selectivity for magnesium ions, making it highly effective for applications requiring precise magnesium measurements .
Propriétés
IUPAC Name |
N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94N6O6/c1-7-10-13-22-29-36-52(4)46(58)41-44(56)50-34-27-20-16-18-25-32-39-55(49(61)43-48(60)54(6)38-31-24-15-12-9-3)40-33-26-19-17-21-28-35-51-45(57)42-47(59)53(5)37-30-23-14-11-8-2/h7-43H2,1-6H3,(H,50,56)(H,51,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBGTBZZVHYIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC)C(=O)CC(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395136 | |
| Record name | Magnesium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135734-39-3 | |
| Record name | Magnesium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)







![dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)


